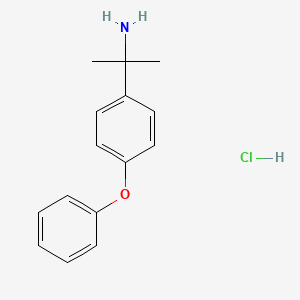
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrophenylboronic acid-1,3-propanediol ester is a boronic ester derivative that has gained attention in organic synthesis and various scientific research fields. Boronic esters are known for their versatility and stability, making them valuable intermediates in chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenylboronic acid-1,3-propanediol ester typically involves the reaction of 2-nitrophenylboronic acid with 1,3-propanediol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the esterification process. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of boronic esters, including 2-Nitrophenylboronic acid-1,3-propanediol ester, often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of recyclable catalysts and solvents is also common in industrial settings to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
2-Nitrophenylboronic acid-1,3-propanediol ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized boronic esters.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated, and solvents such as ethanol, methanol, and acetonitrile being commonly used .
Major Products Formed
The major products formed from these reactions include aminophenylboronic esters, oxidized boronic acids, and various substituted boronic esters. These products are valuable intermediates in further synthetic applications and industrial processes .
科学的研究の応用
2-Nitrophenylboronic acid-1,3-propanediol ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Nitrophenylboronic acid-1,3-propanediol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The compound can interact with molecular targets such as enzymes, where it acts as an inhibitor by binding to active sites and blocking substrate access .
類似化合物との比較
Similar Compounds
Phenylboronic acid esters: These compounds share similar reactivity and applications but lack the nitro group, which imparts unique properties to 2-Nitrophenylboronic acid-1,3-propanediol ester.
Pinacol boronic esters: Known for their stability and use in organic synthesis, pinacol boronic esters are similar but differ in their structural framework.
Aminophenylboronic acid esters: These esters are derived from the reduction of nitrophenylboronic esters and have applications in medicinal chemistry.
Uniqueness
The presence of the nitro group in 2-Nitrophenylboronic acid-1,3-propanediol ester makes it unique, as it provides additional reactivity and functionalization options. This allows for the synthesis of a broader range of derivatives and enhances its utility in various research and industrial applications .
特性
分子式 |
C9H12BNO5 |
|---|---|
分子量 |
225.01 g/mol |
IUPAC名 |
3-hydroxypropoxy-(2-nitrophenyl)borinic acid |
InChI |
InChI=1S/C9H12BNO5/c12-6-3-7-16-10(13)8-4-1-2-5-9(8)11(14)15/h1-2,4-5,12-13H,3,6-7H2 |
InChIキー |
XBZZWQDVWUDEQQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1[N+](=O)[O-])(O)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)



![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)






